3-Ethynyl-2-methoxyphenol
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Overview
Description
3-Ethynyl-2-methoxyphenol is an organic compound belonging to the phenol family It features a methoxy group (-OCH3) and an ethynyl group (-C≡CH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-methoxyphenol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated phenol derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process may include steps like purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Phenolic Group: Acts as an antioxidant by scavenging free radicals and preventing oxidative damage.
Ethynyl Group: Participates in reactions that modify the compound’s structure, potentially enhancing its biological activity.
Comparison with Similar Compounds
3-Ethynyl-2-methoxyphenol can be compared with other methoxyphenol derivatives:
2-Methoxyphenol (Guaiacol): Similar structure but lacks the ethynyl group.
4-Methoxyphenol: Another isomer with different substitution patterns, used in the synthesis of various organic compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions, making it a valuable building block in organic synthesis and a promising candidate for further research and development.
Biological Activity
3-Ethynyl-2-methoxyphenol, also known as ethynyl guaiacol, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H10O2, featuring an ethynyl group attached to a methoxy-substituted phenolic ring. This structure is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
1. Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of this compound. It effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The compound's antioxidant capacity can be quantitatively assessed using assays like DPPH and ABTS, where it demonstrates significant radical-scavenging activity.
2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies on RAW 264.7 macrophages showed that the compound significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in treating inflammatory conditions .
3. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. For instance, studies have demonstrated that derivatives of phenolic compounds can enhance antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances electron donation, facilitating the neutralization of free radicals.
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways, particularly COX-2, thereby reducing inflammation.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Study 1: Antioxidant Efficacy
A study conducted on various phenolic compounds found that this compound exhibited a high degree of antioxidant activity when tested against DPPH radicals. The IC50 value was determined to be significantly lower than that of other common antioxidants, indicating its potential as a natural antioxidant agent .
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving RAW 264.7 cells, treatment with this compound resulted in a dose-dependent decrease in NO production. At concentrations ranging from 1 to 100 μg/mL, the compound effectively inhibited LPS-induced inflammation without cytotoxic effects on the cells .
Data Table: Biological Activities of this compound
Biological Activity | Method of Assessment | Key Findings |
---|---|---|
Antioxidant | DPPH Scavenging Assay | High radical scavenging activity (IC50 < 50 μM) |
Anti-inflammatory | NO Production Assay | Significant reduction in NO levels (up to 80% inhibition) |
Antimicrobial | Zone of Inhibition Test | Effective against E. coli and S. aureus with MIC values <100 μg/mL |
Properties
CAS No. |
871940-23-7 |
---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-ethynyl-2-methoxyphenol |
InChI |
InChI=1S/C9H8O2/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6,10H,2H3 |
InChI Key |
ROKYWHYWSKIONY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)C#C |
Origin of Product |
United States |
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